molecular formula C19H24N4O B2435412 3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890622-32-9

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2435412
CAS No.: 890622-32-9
M. Wt: 324.428
InChI Key: QKDJZNXQOIXIBE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multi-step process. One common method involves the reaction of 3-amino-1H-pyrazoles with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This reaction proceeds under reflux conditions at 60°C, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon and indiplon . These compounds share a similar core structure but differ in their substituents and pharmacological activities. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-4-5-8-11-20-18-12-14(2)22-19-16(13-21-23(18)19)15-9-6-7-10-17(15)24-3/h6-7,9-10,12-13,20H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDJZNXQOIXIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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